N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide

説明

Synthesis Analysis

The synthesis of phosphono peptide analogs often involves complex multi-step processes, including stereoselective synthesis strategies. For instance, Casero et al. (1996) describe a stereoselective synthesis method for isosteric phosphono analogs of N-acetyl-α-D-glucosamine 1-phosphate, starting from 2,3,5-tri-O-benzyl-D-arabinose (Casero et al., 1996).

Molecular Structure Analysis

The molecular structure of phosphono peptide analogs can be elucidated using various spectroscopic methods. For example, Hu et al. (2004) confirmed the structures of synthesized O,O-diphenyl [substituted (2-selenomorpholin-4-yl-acetyl amino)] alkyl phosphonates using NMR, IR spectroscopy, Mass spectroscopy, and elemental analyses (Hu et al., 2004).

Chemical Reactions and Properties

Phosphono peptide analogs exhibit diverse chemical reactivity, which is crucial for their application as enzyme inhibitors. Desmarais et al. (1999) synthesized peptides containing the non-hydrolysable phosphotyrosine analogue 4-[difluoro(phosphono)methyl]phenylalanine, which were potent inhibitors of protein tyrosine phosphatases, highlighting the chemical versatility of phosphono groups in peptide design (Desmarais et al., 1999).

Physical Properties Analysis

The physical properties of phosphono peptide analogs, such as solubility, stability, and phase behavior, are essential for their practical application. While specific studies on N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide were not found, the general understanding of phosphono analogs suggests that these compounds exhibit unique physical properties due to their phosphono groups, influencing their interaction with biological molecules.

Chemical Properties Analysis

The chemical properties of phosphono peptide analogs, including their reactivity, acid-base behavior, and interaction with metal ions, are critical for their biological activity. Lobkovsky et al. (1994) discuss the crystal structure of a phosphonate derivative of the Enterobacter cloacae P99 cephalosporinase, offering insights into the mechanistic interpretation of phosphonate as a beta-lactamase transition-state analog (Lobkovsky et al., 1994), which underscores the chemical properties critical for enzyme inhibition.

科学的研究の応用

Neuroprotective Effects and Antinociceptive Potential Research has identified certain phosphonate compounds as potential neuroprotective agents. For instance, studies have shown that inhibitors of N-acetylated-alpha-linked acidic dipeptidase (NAALADase), such as 2-(phosphonomethyl)pentanedioic acid, can produce antinociceptive effects in models of inflammatory pain without affecting thermal pain sensitivity, suggesting a role in spinal nociceptive transmission (Yamamoto et al., 2001). This points to a potential research avenue for N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide in exploring antinociceptive properties.

Role in Peptide Synthesis and Pharmacology Compounds related to N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide have been synthesized for various applications, including the synthesis of glycophostones and cyclic phosphonate analogues of biologically relevant sugars (Hanessian & Rogel, 2000). These compounds have implications in drug design and synthesis, highlighting the versatility of phosphonate-based compounds in medicinal chemistry.

Angiotensin I-Converting Enzyme (ACE) Inhibition A study identified peptides with ACE inhibitory activity from cuttlefish muscle proteins, suggesting the therapeutic potential of such peptides in hypertension and cardiovascular diseases (Balti et al., 2015). While this research does not directly involve N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide, it underscores the broader interest in peptides and analogues for cardiovascular health, which could include the exploration of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide derivatives.

Metabolic and Enzymatic Studies Investigations into the NAALADase inhibitor 2-PMPA have shown its neuroprotective actions in various models of neurotoxicity, suggesting the therapeutic potential of phosphonate-based inhibitors in neurodegenerative diseases (Tortella et al., 2000). This aligns with the interest in N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide for its potential neuroprotective effects.

Pharmacophore Identification in ACE Inhibition Research on the phosphonotripeptide K-26, a potent ACE inhibitor, has contributed to understanding the structure-activity relationships in ACE inhibitory peptides and could inform the design of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide derivatives with optimized ACE inhibitory activity (Ntai & Bachmann, 2008).

作用機序

Target of Action

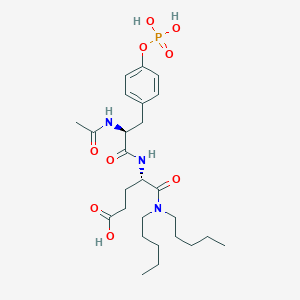

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is a potent dipeptide inhibitor . Its primary target is the pp60c-src SH2 domain . The SH2 domain is a conserved protein domain contained within the Src family of tyrosine kinases, which plays a key role in cellular communication and signal transduction.

Mode of Action

The compound interacts with its target, the pp60c-src SH2 domain, by binding to it This binding inhibits the function of the SH2 domain, thereby disrupting the signal transduction pathways in which it is involved

特性

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-(dipentylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N3O9P/c1-4-6-8-16-29(17-9-7-5-2)26(34)22(14-15-24(31)32)28-25(33)23(27-19(3)30)18-20-10-12-21(13-11-20)38-39(35,36)37/h10-13,22-23H,4-9,14-18H2,1-3H3,(H,27,30)(H,28,33)(H,31,32)(H2,35,36,37)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMADZBIAOYLZDD-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN(CCCCC)C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301195085 | |

| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide | |

CAS RN |

190078-50-3 | |

| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190078-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)

![[3-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B71332.png)

![cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)](/img/structure/B71336.png)

![Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B71343.png)

![8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B71347.png)